7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.
Attachment of the methylthiophene moiety: This can be done via a Friedel-Crafts acylation reaction, where the thiazepane intermediate reacts with a methylthiophene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring and the methylthiophene moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiazepane ring and methylthiophene moiety.
Reduction: Alcohol derivatives of the propanoyl chain.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-4-[3-(2-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
- 7-(2-chlorophenyl)-4-[3-(3-ethylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
Uniqueness
7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione is unique due to the specific positioning and combination of its functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-14-9-12-25-17(14)6-7-19(22)21-10-8-18(26(23,24)13-11-21)15-4-2-3-5-16(15)20/h2-5,9,12,18H,6-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIKXDAYGIVTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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